(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

Catalog No.
S1911860
CAS No.
221093-45-4
M.F
C18H24O2
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-...

CAS Number

221093-45-4

Product Name

(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

IUPAC Name

(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H24O2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D,17D

InChI Key

VOXZDWNPVJITMN-MOKSCAJFSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C)C(=C1O)[2H]

Description

The exact mass of the compound (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule characterized by a specific stereochemistry and deuteration at several positions. This compound belongs to the class of polycyclic compounds and features a cyclopenta[a]phenanthrene core structure. The presence of deuterium atoms (denoted by "D") in its structure suggests that it may be used in studies requiring isotopic labeling for tracing or mechanistic investigations. Its unique configuration and functional groups position it as a subject of interest in both synthetic and medicinal chemistry.

The chemical reactivity of this compound can be analyzed through various types of reactions typically associated with polycyclic structures. Key reactions include:

  • Reduction Reactions: The presence of hydroxyl groups allows for potential reduction processes.
  • Electrophilic Aromatic Substitution: The aromatic nature of the phenanthrene moiety can participate in electrophilic substitutions.
  • Hydroxyl Group Reactions: The diol functionality can undergo dehydration or oxidation reactions.

These reactions are facilitated by specific catalysts or enzymes in biological systems and can be influenced by the stereochemistry of the compound

The biological activity of compounds similar to (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol has been explored in various studies. Potential activities include:

  • Antioxidant Properties: Compounds with similar structures often exhibit antioxidant capabilities due to their ability to scavenge free radicals .
  • Anticancer Activity: Polycyclic compounds are frequently investigated for their potential anticancer properties through mechanisms such as apoptosis induction and anti-proliferative effects .
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation markers in biological assays .

The synthesis of this compound can be approached through several methods:

  • Deuteration Techniques: Utilizing deuterated reagents during synthesis can introduce deuterium into specific positions.
  • Cyclization Reactions: Key cyclization steps may involve Diels-Alder reactions or other cycloaddition methods that form the polycyclic framework.
  • Functional Group Modifications: Hydroxyl groups can be introduced or modified through oxidation-reduction chemistry.

Each method requires careful control of reaction conditions to maintain stereochemistry and achieve high yields .

The applications of this compound span various fields:

  • Medicinal Chemistry: Due to its potential biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases.
  • Chemical Probes: The isotopic labeling with deuterium makes it suitable for use as a tracer in metabolic studies.
  • Material Science: Its unique structural properties could be explored for applications in polymer science or nanotechnology.

Studies investigating the interactions of this compound with biological targets are essential for understanding its mechanism of action. These may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Conducting cell-based assays to observe the effects on cell viability and function.
  • Computational Modeling: Utilizing molecular docking studies to predict interactions based on structural data.

Such studies help elucidate the pharmacodynamics and pharmacokinetics associated with the compound .

Several compounds share structural characteristics with (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol, including:

  • Phenanthrene Derivatives: Exhibit similar polycyclic structures but may lack specific functional groups or stereochemistry.
  • Steroidal Compounds: Share a multi-ring structure but differ significantly in functional groups and biological activity.
  • Natural Products (e.g., flavonoids): Often display antioxidant properties but vary in their molecular complexity and biological targets.
Compound NameStructure TypeKey FeaturesBiological Activity
PhenanthrenePolycyclic Aromatic HydrocarbonBasic phenanthrene structureCarcinogenic potential
CholesterolSteroidalHydroxyl group on ring structureEssential for membrane structure
QuercetinFlavonoidHydroxyl groups; antioxidantAnti-inflammatory effects

This comparison highlights the uniqueness of the studied compound regarding its isotopic labeling and specific stereochemical configuration while also providing insight into its potential applications across different fields.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

17beta-Estradiol-2,4,16,16,17-D5

Dates

Modify: 2024-04-14

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